(6-Bromohexyloxy)-tert-butyldimethylsilane

Catalog No.
S758432
CAS No.
129368-70-3
M.F
C12H27BrOSi
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromohexyloxy)-tert-butyldimethylsilane

CAS Number

129368-70-3

Product Name

(6-Bromohexyloxy)-tert-butyldimethylsilane

IUPAC Name

6-bromohexoxy-tert-butyl-dimethylsilane

Molecular Formula

C12H27BrOSi

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3

InChI Key

PBKXRKYUUXKNSL-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCCCCCBr

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCBr

(6-Bromohexyloxy)-tert-butyldimethylsilane is an organosilicon compound with the molecular formula C12H27BrOSiC_{12}H_{27}BrOSi and a molecular weight of 295.33 g/mol. Its structure features a bromohexyl group attached to a tert-butyldimethylsilyl moiety, which makes it a versatile reagent in organic synthesis. The compound is classified under hazardous materials due to its potential toxicity and is primarily used in laboratory settings for various

, particularly those involving nucleophilic substitutions and coupling reactions. One notable reaction is its formation through the reaction of Raloxifene with tert-butyldimethylsilyl chloride, indicating its utility in modifying organic molecules . It can also act as a protecting group for alcohols or amines, allowing for selective reactions without interference from functional groups.

While specific biological activities of (6-Bromohexyloxy)-tert-butyldimethylsilane are not extensively documented, compounds with similar structures often exhibit interesting biological properties, including antimicrobial and anti-inflammatory activities. The presence of the bromo group may contribute to potential bioactivity by enhancing the compound's reactivity towards biological targets.

The synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane can be achieved through various methods:

  • Direct Reaction: Reacting Raloxifene with tert-butyldimethylsilyl chloride under suitable conditions.
  • Nucleophilic Substitution: Utilizing brominated hexyl alcohols in a reaction with tert-butyldimethylsilyl chloride.
  • Silane Coupling: Employing silane coupling agents to introduce the tert-butyldimethylsilyl group onto a brominated hexyl chain.

These methods highlight the versatility of this compound in synthetic organic chemistry .

(6-Bromohexyloxy)-tert-butyldimethylsilane finds applications primarily in organic synthesis, particularly as a reagent for:

  • Protecting functional groups during multi-step synthesis.
  • Modifying surfaces in material science due to its silane nature.
  • Serving as an intermediate in the synthesis of more complex organic compounds.

Its unique structure allows for specific reactivity that is valuable in both academic research and industrial applications .

Interaction studies involving (6-Bromohexyloxy)-tert-butyldimethylsilane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role as a silicon-based reagent and its behavior in different chemical environments. Understanding these interactions is crucial for optimizing its use in synthetic pathways and ensuring safety during handling due to its hazardous nature .

Several compounds share structural similarities with (6-Bromohexyloxy)-tert-butyldimethylsilane, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
Hexyloxy- tert-butyldimethylsilaneC_{12}H_{26}OSiLacks bromine; used for similar protective purposes
(6-Chlorohexyloxy)-tert-butyldimethylsilaneC_{12}H_{26}ClOSiChlorine instead of bromine; different reactivity
(6-Iodohexyloxy)-tert-butyldimethylsilaneC_{12}H_{26}ISiIodine substitution may enhance reactivity

The uniqueness of (6-Bromohexyloxy)-tert-butyldimethylsilane lies in its specific halogen substitution, which can influence both its chemical reactivity and potential biological activity compared to similar compounds .

Wikipedia

(6-Bromohexyloxy)-tert-butyldimethylsilane

Dates

Modify: 2023-08-15

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